molecular formula C6H8O3 B2693258 (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 55780-88-6

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2693258
CAS No.: 55780-88-6
M. Wt: 128.127
InChI Key: JVRUZPDYVLRYQT-SCDXWVJYSA-N
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Description

(1R,5S,6s)-3-Oxabicyclo[310]hexane-6-carboxylic acid is a unique bicyclic compound characterized by its oxabicyclohexane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the oxabicyclohexane core through cyclization reactions. One common method involves the use of a cycloaddition reaction, where a suitable diene and dienophile react under specific conditions to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are critical for the successful formation of the oxabicyclohexane core.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted oxabicyclohexane derivatives.

Scientific Research Applications

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: These compounds share a similar bicyclic structure and are known for their biological activity.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry.

Uniqueness

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its oxabicyclohexane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRUZPDYVLRYQT-NGQZWQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55780-88-6
Record name rac-(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
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